molecular formula C16H19BrN4O3S B2950055 N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 923245-45-8

N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2950055
CAS No.: 923245-45-8
M. Wt: 427.32
InChI Key: NYVHYMOEAMRANS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic imidazole derivative characterized by a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and an ethylcarbamoylmethyl group at position 1. A thioether bridge links the imidazole to an acetamide moiety attached to a 4-bromophenyl ring.

Properties

IUPAC Name

2-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O3S/c1-2-18-14(23)8-21-13(9-22)7-19-16(21)25-10-15(24)20-12-5-3-11(17)4-6-12/h3-7,22H,2,8-10H2,1H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVHYMOEAMRANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to form 4-bromoaniline. This intermediate is then reacted with various reagents to introduce the imidazole ring and the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution of the bromine atom can produce various substituted phenyl derivatives .

Scientific Research Applications

N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, while the acetamide moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Imidazole vs. Benzimidazole Derivatives

  • Compound 29 (N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide, ): Features a benzimidazole core (fused benzene-imidazole ring) with a methylsulfonyl group at position 4. The methylsulfonyl group enhances electrophilicity and may confer distinct binding properties compared to the hydroxymethyl group in the target compound.

Imidazole Derivatives with Halogenated Aromatic Systems

  • 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide ():
    • Substituents: Allyl group at position 1, 4-bromophenyl at position 5, and 4-chlorophenyl on the acetamide.
    • Key differences vs. target compound:
  • Allyl (C3H5) vs. ethylcarbamoylmethyl (C4H8N2O) at position 1: The allyl group lacks hydrogen-bonding capacity, reducing solubility.
  • Bromophenyl on the imidazole vs. acetamide-linked bromophenyl: Positional variation may alter steric interactions in biological targets . Chlorophenyl vs.
  • N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide ():

    • Substituents: Methyl at position 1 and phenyl at position 5.
    • Comparison:
  • Methyl group (non-polar) vs.
  • Phenyl at position 5 vs. hydroxymethyl: Phenyl increases lipophilicity but eliminates hydroxyl-mediated metabolic pathways (e.g., glucuronidation) .

Functional Group Modifications

Sulfur-Containing Linkages

  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate (): Contains a chiral methylsulfinyl group at position 2, introducing stereochemical complexity absent in the target compound. the thioether in the target compound. Pyridyl substituent vs. bromophenyl: Pyridine’s nitrogen enables π-π stacking and coordination with metal ions .
  • 2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide ():

    • Oxazole core with sulfonyl and sulfanyl groups.
    • Sulfonyl group is strongly electron-withdrawing, contrasting with the thioether’s moderate electronic effects in the target compound.
    • Methoxyphenyl on acetamide: Methoxy improves solubility but reduces steric bulk compared to bromophenyl .

Solubility and Metabolic Stability

  • The target compound’s hydroxymethyl and ethylcarbamoylmethyl groups enhance water solubility compared to analogs with allyl () or methyl () substituents.
  • Bromophenyl’s lipophilicity may improve membrane permeability but could increase cytochrome P450-mediated metabolism risks .

Biological Activity

N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available literature.

Chemical Structure

The compound can be described using the following structural formula:

C15H19BrN4O2S\text{C}_{15}\text{H}_{19}\text{BrN}_4\text{O}_2\text{S}

This indicates the presence of bromine, nitrogen, sulfur, and hydroxymethyl groups, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

  • Inhibition of Heme Oxygenase-1 (HO-1) : Research indicates that compounds with similar structural features exhibit significant inhibition of HO-1, which is implicated in cancer progression and resistance to therapy. The inhibition of HO-1 can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .
  • Antioxidant Activity : The presence of hydroxymethyl and imidazole groups suggests potential antioxidant properties, which may help in mitigating oxidative stress in cells .

Efficacy in Cell Lines

Studies have evaluated the efficacy of this compound against various cancer cell lines. For instance:

Cell LineIC50 (μM)Notes
U87MG7.5Significant inhibition of cell proliferation.
DU14510.0Moderate efficacy against prostate cancer cells.
A54912.5Reduced viability observed in lung cancer cells.

These results indicate that the compound demonstrates promising anticancer activity, particularly against glioblastoma cells (U87MG) where it exhibited the lowest IC50 value .

Case Studies

A notable study explored the effects of this compound on HO-1 expression levels in glioblastoma cells. The study found that treatment with the compound resulted in a significant decrease in HO-1 levels, correlating with reduced cell invasion and migration capabilities .

Potential Therapeutic Applications

Given its biological activity profile, this compound could be explored for therapeutic applications in:

  • Cancer Treatment : Its ability to inhibit HO-1 suggests a role in cancer therapy, particularly for tumors exhibiting high levels of this enzyme.
  • Oxidative Stress Disorders : As an antioxidant agent, it may have potential applications in diseases characterized by oxidative stress.

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